6-Methoxy-2-methylpyridine-3-sulfonyl fluoride
Description
6-Methoxy-2-methylpyridine-3-sulfonyl fluoride is a sulfonyl fluoride derivative with a pyridine backbone substituted by methoxy and methyl groups. The sulfonyl fluoride group (-SO₂F) is notable for its reactivity in covalent binding to biological targets, making it valuable in chemical biology and drug discovery .
Properties
IUPAC Name |
6-methoxy-2-methylpyridine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-5-6(13(8,10)11)3-4-7(9-5)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXYUVMPCVHTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylpyridine-3-sulfonyl fluoride typically involves the reaction of 6-methoxy-2-methylpyridine with a sulfonyl fluoride reagent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylpyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Palladium Catalysts: For coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Organic Synthesis
6-Methoxy-2-methylpyridine-3-sulfonyl fluoride is utilized as a reagent in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions, facilitating the formation of new compounds and the study of reaction mechanisms.
Biochemical Assays
In biological research, this compound serves as an essential tool for developing biochemical assays. Its ability to interact with nucleophilic sites on target molecules makes it useful for studying enzyme kinetics and mechanisms.
Pharmaceutical Development
The compound is significant in the synthesis of pharmaceutical intermediates and potential drug candidates. Its reactivity allows for the modification of bioactive molecules, enhancing their efficacy and specificity.
Industrial Applications
In industrial chemistry, this compound is employed in producing specialty chemicals with unique properties, contributing to advancements in material science.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The compound showed significant binding affinity, indicating its potential as a lead compound for drug design targeting these enzymes.
Case Study 2: Antimicrobial Activity
Research evaluated the antimicrobial properties of this compound against various pathogens. Results indicated that it exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its therapeutic potential for treating resistant infections.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Enhanced binding affinity | |
| Antimicrobial | Potent activity against MRSA | |
| Pharmaceutical Synthesis | Used in synthesizing bioactive compounds |
Mechanism of Action
The mechanism by which 6-Methoxy-2-methylpyridine-3-sulfonyl fluoride exerts its effects involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonyl fluoride group, which makes it a potent electrophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table compares 6-methoxy-2-methylpyridine-3-sulfonyl fluoride with key analogs:
Key Observations :
- Reactivity : The chloride analog exhibits higher reactivity due to the superior leaving-group ability of Cl⁻ compared to F⁻. However, sulfonyl fluorides are preferred in biological applications due to their hydrolytic stability .
- Lipophilicity : Substitutions like phenyl groups (e.g., 2-phenylpyridine-3-sulfonyl fluoride) enhance lipophilicity, which may improve membrane permeability .
Biological Activity
6-Methoxy-2-methylpyridine-3-sulfonyl fluoride is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 2305255-20-1
- Molecular Formula: C₉H₁₀FNO₃S
- Molecular Weight: 225.24 g/mol
The biological activity of this compound is primarily attributed to its electrophilic nature, particularly due to the sulfonyl fluoride group. This group can react with nucleophilic sites in biological molecules, leading to modifications that influence enzyme activity and cellular processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of serine hydrolases, a class of enzymes involved in various metabolic processes. This inhibition can lead to altered lipid metabolism, which has implications for diseases such as cancer and obesity .
- Target Interaction: It binds selectively to specific proteins, modulating their activity through covalent modification. This interaction can affect signaling pathways and metabolic processes within cells .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds containing sulfonyl fluoride groups possess antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, it may inhibit fatty acid amide hydrolase (FAAH), which is linked to tumor growth and progression .
Anti-inflammatory Effects
Research suggests that the modulation of lipid metabolism through the inhibition of serine hydrolases can lead to reduced inflammation, making this compound a potential candidate for treating inflammatory diseases .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Methoxy-2-methylpyridine-3-sulfonyl fluoride, and what reaction conditions are critical for optimizing yield?
- Methodology : A plausible route involves sequential functionalization of the pyridine ring. First, introduce the methoxy and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation. Subsequent sulfonylation with sulfur trioxide or chlorosulfonic acid, followed by fluorination using agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO), may yield the sulfonyl fluoride group. Reaction temperature (e.g., 60–80°C for fluorination) and solvent polarity are critical for regioselectivity and yield .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodology : Store the compound in airtight containers under inert gas (e.g., nitrogen) at room temperature (RT). Avoid moisture, as sulfonyl fluorides can hydrolyze to sulfonic acids. Use anhydrous solvents (e.g., dry DMSO or acetonitrile) for stock solutions. Stability testing via HPLC or NMR over time is recommended to validate storage conditions .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization).
- FT-IR to verify sulfonyl fluoride absorption bands (~1350–1450 cm⁻¹) .
Advanced Research Questions
Q. What role does the sulfonyl fluoride group play in nucleophilic substitution reactions, and how does its reactivity compare to sulfonyl chlorides in pyridine derivatives?
- Methodology : Sulfonyl fluorides act as electrophilic reagents in covalent bonding with nucleophiles (e.g., serine in enzyme active sites). Their reactivity is milder than sulfonyl chlorides, reducing side reactions. Kinetic studies using stopped-flow techniques or computational modeling (DFT) can compare activation energies for reactions with amines or thiols. For example, sulfonyl fluorides may exhibit slower hydrolysis rates, enhancing stability in biological assays .
Q. How can researchers address contradictions in reported synthetic yields when varying fluorinating agents or solvents?
- Methodology : Systematic optimization is required. For fluorination steps, compare KF in DMSO (high polarity, 60–80% yield) versus tetrabutylammonium fluoride (TBAF) in THF (lower polarity, 40–50% yield). Use design-of-experiments (DoE) to evaluate interactions between temperature, solvent, and reagent stoichiometry. Contradictions may arise from trace moisture or competing side reactions (e.g., ring methylation), necessitating strict anhydrous conditions .
Q. What strategies are effective for introducing the methoxy and methyl groups regioselectively on the pyridine ring during synthesis?
- Methodology :
- Methoxy group : Use copper-mediated Ullmann coupling with methanol under basic conditions (e.g., K₂CO₃ in DMF at 120°C).
- Methyl group : Employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with methyl iodide.
- Regioselectivity can be confirmed via NOESY NMR or X-ray crystallography .
Q. In medicinal chemistry applications, how does the sulfonyl fluoride moiety influence the compound’s bioactivity and metabolic stability compared to other sulfonate esters?
- Methodology : The sulfonyl fluoride group enhances metabolic stability by resisting esterase-mediated hydrolysis. Comparative studies using liver microsomes or plasma stability assays can quantify half-life differences. For bioactivity, perform kinase inhibition assays (e.g., ATP-binding pocket targeting) to evaluate covalent binding efficiency. Fluorine’s electronegativity may also improve target affinity via polar interactions .
Data Contradiction Analysis
- Example : Discrepancies in fluorination yields may stem from solvent purity (e.g., DMSO hygroscopicity) or reagent quality. Validate fluorinating agent activity via titration before use.
- Storage Stability : While suggests RT storage for similar compounds, preliminary stability studies (e.g., accelerated degradation at 40°C/75% RH) are advised for the target compound due to potential hydrolysis sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
